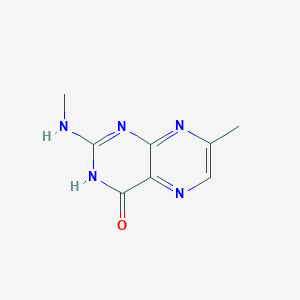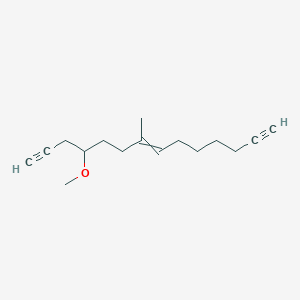![molecular formula C20H21NO4 B12592321 3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid CAS No. 649773-73-9](/img/structure/B12592321.png)
3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-シクロペンチルフェノキシ)アセトアミド]安息香酸は、安息香酸類に属する有機化合物です。この化合物は、シクロペンチルフェノキシ基とアセトアミド基が置換した安息香酸コアの存在を特徴としています。
準備方法
合成経路および反応条件
3-[2-(4-シクロペンチルフェノキシ)アセトアミド]安息香酸の合成は、通常、容易に入手可能な前駆体から始めて、複数のステップを必要とします。一般的な合成経路には、以下のステップが含まれます。
シクロペンチルフェノキシ中間体の生成: このステップは、炭酸カリウムなどの塩基の存在下、シクロペンチルブロミドとフェノールを反応させて、4-シクロペンチルフェノールを生成します。
アセチル化: 4-シクロペンチルフェノールは次に、無水酢酸を使用してアセチル化され、4-シクロペンチルフェノキシ酢酸を生成します。
アミド化: 4-シクロペンチルフェノキシ酢酸は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤の存在下、3-アミノ安息香酸と反応して、3-[2-(4-シクロペンチルフェノキシ)アセトアミド]安息香酸を生成します。
工業生産方法
この化合物の工業生産方法は、収率を向上させ、コストを削減するために、上記の合成経路を最適化する可能性があります。これには、連続フロー反応器の使用、代替のカップリング剤の使用、および溶媒の回収技術が含まれます。
化学反応の分析
反応の種類
3-[2-(4-シクロペンチルフェノキシ)アセトアミド]安息香酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にアセトアミド基で、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのアミンやチオールなどの求核試薬。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換アミドまたはエーテルの生成。
科学研究への応用
3-[2-(4-シクロペンチルフェノキシ)アセトアミド]安息香酸は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブまたは阻害剤としての可能性が調査されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療特性が調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-[2-(4-シクロペンチルフェノキシ)アセトアミド]安息香酸の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節する可能性があります。正確な経路と標的は、特定の用途や使用状況によって異なる場合があります。
類似化合物の比較
類似化合物
4-アセトアミド安息香酸: シクロペンチルフェノキシ基がない類似構造。
N-アセチル-p-アミノ安息香酸: 同じ官能基を持つ別の関連化合物。
独自性
3-[2-(4-シクロペンチルフェノキシ)アセトアミド]安息香酸は、シクロペンチルフェノキシ基の存在によって独特です。この基は、さまざまな用途における化合物の反応性、結合親和性、および全体的な有効性に影響を与える、明確な化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
4-Acetamidobenzoic acid: Similar structure but lacks the cyclopentylphenoxy group.
N-Acetyl-p-aminobenzoic acid: Another related compound with similar functional groups.
Uniqueness
3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid is unique due to the presence of the cyclopentylphenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
特性
CAS番号 |
649773-73-9 |
|---|---|
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC名 |
3-[[2-(4-cyclopentylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H21NO4/c22-19(21-17-7-3-6-16(12-17)20(23)24)13-25-18-10-8-15(9-11-18)14-4-1-2-5-14/h3,6-12,14H,1-2,4-5,13H2,(H,21,22)(H,23,24) |
InChIキー |
LUHMIMHGNLCFRH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)





![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)

![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)
